N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)benzo[d][1,3]dioxole-5-carboxamide
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Overview
Description
N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound characterized by its unique structure, which includes a furan ring, a tetrahydropyran ring, and a benzo[d][1,3]dioxole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)benzo[d][1,3]dioxole-5-carboxamide typically involves multiple steps, starting with the preparation of the furan and tetrahydropyran derivatives. These derivatives are then coupled using appropriate reagents and reaction conditions to form the final compound. Common methods include:
Microwave-Assisted Synthesis: This method uses microwave radiation to accelerate the reaction, providing a more efficient and controlled synthesis process.
Conventional Heating: Traditional heating methods can also be employed, although they may require longer reaction times and higher temperatures.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be utilized to enhance production efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure and properties.
Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with unique chemical and physical properties.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its interactions with biological targets can provide insights into cellular processes and disease mechanisms.
Medicine: N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)benzo[d][1,3]dioxole-5-carboxamide has been investigated for its medicinal properties, including its potential as an anticancer agent and its role in modulating biological pathways.
Industry: In the industrial sector, this compound can be used in the development of new materials, pharmaceuticals, and agrochemicals. Its versatility and reactivity make it a valuable component in various applications.
Mechanism of Action
The mechanism by which N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)benzo[d][1,3]dioxole-5-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. The exact mechanism can vary depending on the biological context and the specific target involved.
Comparison with Similar Compounds
N-(furan-2-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide: This compound lacks the tetrahydropyran ring, making it structurally simpler.
N-(furan-2-ylmethyl)tetrahydro-2H-pyran-4-carboxamide: This compound lacks the benzo[d][1,3]dioxole moiety, resulting in different chemical properties.
Uniqueness: N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)benzo[d][1,3]dioxole-5-carboxamide stands out due to its combination of furan, tetrahydropyran, and benzo[d][1,3]dioxole rings, which contribute to its unique chemical and biological properties
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-N-(oxan-4-yl)-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5/c20-18(13-3-4-16-17(10-13)24-12-23-16)19(11-15-2-1-7-22-15)14-5-8-21-9-6-14/h1-4,7,10,14H,5-6,8-9,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKCNSOZGGVTYFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N(CC2=CC=CO2)C(=O)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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